N'-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a methoxyphenyl group and a decane-1-sulfonohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation of 4-methoxybenzaldehyde with decane-1-sulfonohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfoxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonohydrazides.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility in organic solvents and may also contribute to its potential biological effects .
Properties
Molecular Formula |
C18H30N2O3S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C18H30N2O3S/c1-3-4-5-6-7-8-9-10-15-24(21,22)20-19-16-17-11-13-18(23-2)14-12-17/h11-14,16,20H,3-10,15H2,1-2H3/b19-16+ |
InChI Key |
UKNCMYHWQIJKRN-KNTRCKAVSA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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